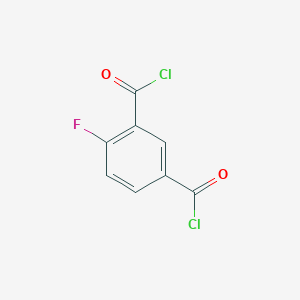

4-Fluorobenzene-1,3-dioyl dichloride

描述

Significance of Fluorinated Aromatic Acyl Chlorides in Modern Synthesis

Fluorinated aromatic acyl chlorides, as a class of compounds, are instrumental in the synthesis of advanced polymers such as aramids and polyamides. The incorporation of fluorine atoms into the polymer backbone can significantly enhance a material's properties. These enhancements include:

Enhanced Chemical Resistance: Fluorine's high electronegativity and the stability of the C-F bond make the resulting polymers less susceptible to chemical attack.

Increased Solubility: The introduction of fluorine can disrupt polymer chain packing, leading to better solubility in organic solvents, which is a crucial factor for processing.

Modified Electrical Properties: Fluorination can lower the dielectric constant of polymers, making them suitable for applications in microelectronics.

Low Surface Energy: Fluorinated polymers often exhibit low surface energy, resulting in materials with hydrophobic and oleophobic properties.

These attributes make fluorinated aromatic acyl chlorides highly sought-after monomers for creating materials that can perform under demanding conditions, from aerospace components to advanced electronics.

Research Trajectories of 4-Fluorobenzene-1,3-dioyl Dichloride

While extensive research has been conducted on various fluorinated diacyl chlorides, specific studies focusing on this compound are part of a more specialized research trajectory. The primary application of this compound lies in its use as a monomer in polycondensation reactions, typically with aromatic diamines, to synthesize novel fluorinated aromatic polyamides.

Research in this area aims to create new polymers with a tailored set of properties. For instance, the polycondensation of this compound with different aromatic diamines can lead to a range of polyamides with varying degrees of flexibility, thermal stability, and solubility. Scientists are exploring how the specific placement of the single fluorine atom on the isophthaloyl chloride moiety influences the final properties of the polymer, as compared to non-fluorinated analogues or polymers with multiple fluorine substituents.

Detailed research findings from studies on similar fluorinated aromatic polyamides indicate that polymers derived from fluorinated isophthaloyl dichlorides exhibit excellent thermal stability, with glass transition temperatures often exceeding 200°C and decomposition temperatures above 400°C. researchgate.netmdpi.comcapes.gov.br Furthermore, these polymers typically show good mechanical properties, forming tough and flexible films. researchgate.netmdpi.com The introduction of fluorine also tends to improve the solubility of these high-performance polymers in common organic solvents, which is a significant advantage for their processing and application. researchgate.netmdpi.com

The table below summarizes the typical property enhancements observed in aromatic polyamides synthesized using fluorinated diacyl chlorides, which is indicative of the expected performance of polymers derived from this compound.

| Property | Enhancement due to Fluorination |

| Thermal Stability | Increased Tg and decomposition temperature |

| Solubility | Improved in organic solvents |

| Mechanical Properties | Formation of tough, flexible films |

| Dielectric Constant | Lowered |

Future research is likely to focus on the synthesis of a wider range of copolymers using this compound to fine-tune material properties for specific applications, such as in high-frequency printed circuit boards, advanced composites, and separation membranes.

Structure

3D Structure

属性

IUPAC Name |

4-fluorobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FO2/c9-7(12)4-1-2-6(11)5(3-4)8(10)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQOFIVDXNZKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613530 | |

| Record name | 4-Fluorobenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-94-6 | |

| Record name | 4-Fluoro-1,3-benzenedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluorobenzene 1,3 Dioyl Dichloride

Established Synthetic Pathways and Precursors

Chlorination Reactions for Acyl Dichloride Formation

The conversion of the carboxylic acid functional groups of 4-Fluoroisophthalic acid into acyl chloride groups is a critical step. This is achieved using various chlorinating agents. libretexts.org Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). crunchchemistry.co.ukchemguide.co.uk

The reaction with thionyl chloride is widely used due to its efficiency and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous. libretexts.orgchemguide.co.uk This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

A general reaction scheme is as follows: C₈H₅FO₄ + 2 SOCl₂ → C₈H₃Cl₂FO₂ + 2 SO₂ + 2 HCl

Similarly, phosphorus pentachloride reacts to form the acyl chloride, with phosphorus oxychloride (POCl₃) and HCl as byproducts. chemguide.co.uk Oxalyl chloride is also a highly effective reagent that can be used for this conversion. researchgate.net

| Chlorinating Agent | Formula | Byproducts | Typical Conditions |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Reflux, often with a DMF catalyst |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Cold reaction, followed by fractional distillation |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Inert solvent, often catalyzed by DMF |

Fluorination Strategies for Aromatic Nuclei

The introduction of a fluorine atom onto the benzene (B151609) ring can be accomplished through several established methods. Typically, it is more efficient to start with a precursor that is already fluorinated. For the synthesis of 4-Fluorobenzene-1,3-dioyl dichloride, a logical precursor is 4-Fluoroisophthalic acid.

The synthesis of 4-Fluoroisophthalic acid itself can be approached in a few ways. One common industrial method for producing fluorinated aromatic compounds is the oxidation of a substituted methylbenzene (toluene) derivative. For instance, 4-fluoro-m-xylene could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield 4-Fluoroisophthalic acid.

Another versatile method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. This process involves the diazotization of an aromatic amine (e.g., 4-amino-isophthalic acid) with nitrous acid to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, such as tetrafluoroborate (B81430) (BF₄⁻), to yield the fluoroaromatic compound.

Critical Synthesis Parameters for Purity and Yield Optimization

To achieve a high yield of pure this compound, careful control over the reaction parameters is essential. The high reactivity of acyl chlorides necessitates specific handling and reaction conditions. fiveable.me

Stoichiometric Control of Reagents

The molar ratio of the reactants plays a crucial role in the outcome of the synthesis. In the chlorination step, it is common practice to use an excess of the chlorinating agent, such as thionyl chloride, to ensure the complete conversion of both carboxylic acid groups to acyl chlorides. Insufficient chlorinating agent would lead to a mixture of the desired diacyl dichloride, the mono-acyl chloride mono-carboxylic acid intermediate, and unreacted starting material, complicating the purification process. When amines are used in subsequent reactions with the acyl chloride, two equivalents are typically required: one to act as the nucleophile and the other to neutralize the HCl byproduct. pressbooks.pub

Anhydrous Reaction Conditions

Acyl chlorides are highly susceptible to hydrolysis. quora.com Any moisture present in the reaction vessel will react with the acyl chloride product, converting it back to the corresponding carboxylic acid. crunchchemistry.co.uk This side reaction not only consumes the desired product, thereby lowering the yield, but also neutralizes the chlorinating agent. Therefore, it is imperative to conduct the synthesis under strictly anhydrous (dry) conditions. fiveable.me This involves using thoroughly dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.

| Parameter | Importance | Rationale |

| Stoichiometry | High | Ensures complete conversion of dicarboxylic acid to diacyl dichloride, minimizing impurities and simplifying purification. |

| Anhydrous Conditions | Critical | Prevents hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid, which would reduce the final yield. quora.com |

Purification Techniques for this compound

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, catalysts, and byproducts. The most common and effective method for purifying acyl chlorides is fractional distillation under reduced pressure (vacuum distillation). libretexts.orgchemguide.co.uk

This technique is suitable because this compound has a relatively high boiling point, and heating it to its atmospheric boiling point could cause decomposition. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a safer temperature. This process effectively separates the volatile product from non-volatile impurities such as residual starting acid or catalysts. lookchem.com

If the product is a solid at room temperature, recrystallization from a suitable anhydrous, non-hydroxylic solvent (like toluene (B28343) or hexane) can also be an effective purification method. lookchem.comechemi.com

Vacuum Distillation Protocols

Purification of the crude this compound is crucial to obtain a product of high purity suitable for polymerization and other sensitive applications. Vacuum distillation is a standard and effective method for the purification of acyl chlorides, as it allows for distillation at lower temperatures, thus minimizing thermal decomposition.

Recrystallization from Non-polar Solvents

Recrystallization is another powerful technique for the purification of solid organic compounds like this compound. The principle of this method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.

For aromatic acyl chlorides, non-polar or moderately polar solvents are often suitable for recrystallization. While specific solvent systems for this compound are not extensively documented, general principles suggest that non-polar solvents such as hexanes, cyclohexane, or toluene could be effective. A mixed solvent system, such as a mixture of a good solvent (e.g., dichloromethane (B109758) or diethyl ether) and a poor solvent (e.g., hexane), can also be employed to achieve the desired solubility profile. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals, which can then be isolated by filtration. For isophthaloyl dichloride, it is noted that multiple recrystallizations may be necessary to achieve high purity, and this may also apply to its fluorinated analog. google.com

Analogous Synthetic Routes and Challenges in Related Compounds

The synthetic strategies for this compound are largely mirrored in the preparation of other substituted isophthaloyl dichlorides. The choice of starting material and chlorinating agent often depends on factors such as cost, availability, and desired purity. For example, the synthesis of isophthaloyl dichloride can be achieved by reacting isophthalic acid with phosgene (B1210022) in the presence of a catalyst like N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine in a solvent such as dichloroethane or chlorobenzene. google.com

The presence of a fluorine substituent on the benzene ring introduces specific challenges and considerations in the synthesis of this compound. The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxylic acid groups in 4-fluoro-1,3-benzenedicarboxylic acid. This electronic effect can make the carbonyl carbons more electrophilic, potentially affecting the rate and conditions of the chlorination reaction compared to the non-fluorinated analogue.

Reactivity and Reaction Mechanisms of 4 Fluorobenzene 1,3 Dioyl Dichloride

Electrophilic Nature and Susceptibility to Nucleophilic Attack

4-Fluorobenzene-1,3-dioyl dichloride, also known as 4-fluoroisophthaloyl dichloride, is a highly reactive aromatic acyl chloride. The reactivity of this compound is principally governed by the two carbonyl chloride (-COCl) functional groups attached to the benzene (B151609) ring. The carbon atoms in these groups are highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms bonded to them. mdpi.com This creates a significant partial positive charge on the carbonyl carbons, making them prime targets for attack by nucleophiles.

The electronic structure of the molecule is further influenced by the fluorine atom at the 4-position of the benzene ring. Fluorine is a strongly electron-withdrawing group via the inductive effect, which further enhances the electrophilicity of the carbonyl carbons. Computational studies suggest that the fluorine substituent modifies the electron density distribution across the aromatic ring, leading to regions of increased electrophilicity at the carbonyl carbon atoms. This heightened electrophilic character makes this compound readily susceptible to nucleophilic acyl substitution reactions.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound involves nucleophilic acyl substitution. In these reactions, a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the displacement of the chloride ion, which is an excellent leaving group. The general mechanism for this transformation is a two-step process known as nucleophilic addition-elimination. mdpi.comderpharmachemica.com

Nucleophilic Addition: The nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. derpharmachemica.com

Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and the chloride ion is expelled, resulting in the substituted product. derpharmachemica.com

Given that the molecule possesses two acyl chloride groups, these substitution reactions can occur at one or both sites, depending on the stoichiometry of the reactants. This difunctional nature is extensively utilized in polymerization reactions.

Amidation with Amines

This compound reacts readily with primary and secondary amines to form amides. This reaction is fundamental to the synthesis of aromatic polyamides (aramids), which are known for their high thermal stability and mechanical strength. When reacted with aromatic diamines, this compound serves as a monomer in polycondensation reactions, leading to the formation of long-chain polymers.

The reaction with an amine proceeds via the nucleophilic addition-elimination mechanism, where the nitrogen atom of the amine acts as the nucleophile. A base, often an excess of the amine itself or a non-nucleophilic base like pyridine (B92270), is typically used to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct.

General Reaction Scheme for Amidation:

Where Ar(F) represents the 4-fluoro-1,3-phenylene core.

Esterification with Alcohols

Similarly to amidation, this compound undergoes vigorous esterification with alcohols to produce esters. This reaction is also a cornerstone of polymer chemistry, used in the synthesis of aromatic polyesters. The polycondensation of this compound with bisphenols or other aromatic diols yields polyesters with desirable properties such as high heat resistance. derpharmachemica.com

The mechanism is analogous to amidation, with the oxygen atom of the alcohol's hydroxyl group acting as the nucleophile. The reaction is typically exothermic and produces HCl as a byproduct, which is often scavenged by a base like pyridine to drive the reaction to completion. organic-chemistry.org Interfacial polycondensation is a common technique used for this type of polymerization, where the diacyl chloride in an organic solvent reacts with a diol dissolved in an aqueous alkaline phase. derpharmachemica.comresearchgate.net

General Reaction Scheme for Esterification:

Where Ar(F) represents the 4-fluoro-1,3-phenylene core.

Hydrolysis Mechanisms and Products

Acyl chlorides are highly sensitive to moisture and react readily with water in a hydrolysis reaction to form carboxylic acids. This compound is no exception and must be handled under anhydrous conditions to prevent its degradation.

The hydrolysis proceeds through the same nucleophilic addition-elimination pathway, with water acting as the nucleophile. The reaction is typically rapid and results in the sequential conversion of the two acyl chloride groups into carboxylic acid groups, with the formation of HCl.

Formation of 4-Fluoroisophthalic Acid

The complete hydrolysis of this compound yields 4-Fluoroisophthalic acid. The reaction proceeds through a short-lived intermediate, 3-(chloroformyl)-4-fluorobenzoic acid, where only one of the acyl chloride groups has been hydrolyzed. nih.gov This intermediate, also referred to as a "half-acid," is then quickly hydrolyzed to the final dicarboxylic acid product. nih.gov

Studies on the hydrolysis of the closely related isophthaloyl chloride (ICl) show that the reaction is very fast, with a half-life on the order of minutes at 0°C. nih.gov It is expected that this compound would exhibit similar or even faster hydrolysis kinetics due to the additional electron-withdrawing effect of the fluorine atom.

| pH | Half-life (t₁/₂) (minutes) | Observed First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹) |

|---|---|---|

| 4.0 | 4.9 | 240 |

| 7.0 | 3.3 | 350 |

| 9.0 | 2.2 | 520 |

This data for isophthaloyl chloride provides a reasonable estimate for the reactivity of this compound towards hydrolysis.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds, typically involving aryl halides or triflates. wikipedia.orgwikipedia.orgharvard.edu The possibility of this compound participating in such reactions is complex.

The C-Cl bonds in the acyl chloride groups are exceptionally reactive towards nucleophilic substitution, a much faster process than the typical oxidative addition of an aryl halide to a palladium(0) complex. Therefore, any nucleophile present in a cross-coupling reaction mixture (e.g., organoboron reagents, amines, alcohols) would preferentially react at the carbonyl centers.

However, a specific type of cross-coupling, known as decarbonylative cross-coupling, has been developed for aroyl chlorides. nih.gov In this reaction, a palladium catalyst facilitates the expulsion of carbon monoxide (CO) from the acyl chloride, forming an in-situ aryl palladium intermediate that can then participate in coupling reactions. nih.govnih.gov While plausible, there are no specific literature examples of this compound undergoing such decarbonylative reactions.

Catalytic Systems for Optimized Coupling

The reactivity of this compound in coupling reactions, particularly in the synthesis of aromatic polyamides (aramids), is significantly influenced by the chosen catalytic system. These reactions typically involve the polycondensation of the diacyl chloride with aromatic diamines. The optimization of these coupling reactions often necessitates the use of catalysts to achieve high molecular weight polymers with desirable properties.

In the context of polyamide synthesis, low-temperature solution polycondensation is a common method. This process is often carried out in polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidinone (NMP), or dimethylformamide (DMF). researchgate.net While these reactions can proceed without a catalyst, the addition of certain promoters can enhance the reaction rate and influence the properties of the resulting polymer.

Commonly, tertiary amines or other acid scavengers are employed to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction. chemguide.co.uk This is crucial as the accumulation of HCl can protonate the amino groups of the diamine monomer, rendering them unreactive towards the acyl chloride and thereby limiting the polymer chain growth. While not catalytic in the strictest sense, their presence is vital for the optimization of the coupling process.

For specific cross-coupling reactions, transition metal catalysts, particularly palladium-based systems, are extensively used for the activation of C-Cl bonds. However, in the context of the acylation reactions of this compound, the focus is typically on the reactivity of the acyl chloride groups rather than the C-F or C-Cl bonds of the aromatic ring. The reactivity of acyl chlorides is generally high enough for nucleophilic substitution without the need for transition metal catalysis. chemguide.co.uk

The synthesis of novel fluorinated aromatic polyamides has been reported through the low-temperature polycondensation of fluorinated isophthaloyl dichlorides with various aromatic diamines. researchgate.net These syntheses highlight the utility of dipolar aprotic solvents which not only dissolve the monomers and the resulting polymer but also can act as catalysts or co-catalysts in the reaction.

| Catalyst/Promoter Type | Function in Coupling Reactions | Typical Examples |

| Acid Scavengers | Neutralize HCl byproduct, preventing protonation of amine monomers. | Tertiary amines (e.g., triethylamine, pyridine), inorganic bases (e.g., LiCl in combination with pyridine). |

| Solvents | Act as reaction medium and can facilitate the reaction. | N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidinone (NMP), Dimethylformamide (DMF). |

Regioselectivity Considerations

The structure of this compound presents two acyl chloride groups at positions 1 and 3 of the benzene ring, with a fluorine atom at position 4. This arrangement leads to considerations of regioselectivity in reactions where a sub-stoichiometric amount of a nucleophile is used, or when the nucleophile itself has multiple reactive sites.

The two acyl chloride groups are not electronically equivalent due to the presence of the fluorine atom. The fluorine atom is a strongly electronegative element, and its electron-withdrawing inductive effect (-I effect) increases the electrophilicity of the carbonyl carbons of the acyl chloride groups. This effect is distance-dependent. The acyl chloride at position 3 is closer to the fluorine atom at position 4 than the acyl chloride at position 1. Consequently, the inductive effect of the fluorine atom will be more pronounced at the C3 position, making the acyl chloride at this position more electrophilic and thus potentially more reactive towards nucleophiles.

Conversely, the fluorine atom also exerts a +M (mesomeric) or +R (resonance) effect by donating a lone pair of electrons to the aromatic ring. This effect is generally weaker than its inductive effect for halogens. The resonance effect would increase the electron density at the ortho and para positions relative to the fluorine atom. The acyl chloride at position 1 is para to the fluorine, while the one at position 3 is meta. The resonance effect would therefore have a more significant impact on the acyl chloride at the para position (C1), potentially slightly decreasing its electrophilicity compared to a non-fluorinated analogue.

In reactions with asymmetric nucleophiles or in stepwise polymerizations, this difference in reactivity could be exploited to achieve regioselective functionalization. For instance, in a reaction with one equivalent of a mono-functional nucleophile, the initial acylation would be expected to occur preferentially at the more reactive C3 position.

| Position of Acyl Chloride | Proximity to Fluorine | Dominant Electronic Effect | Predicted Relative Reactivity |

| C1 | Para | Weaker inductive effect, stronger resonance effect (deactivating) | Less reactive |

| C3 | Meta | Stronger inductive effect, weaker resonance effect (activating) | More reactive |

Impact of Fluorine Substitution on Reactivity and Electronic Properties

The substitution of a hydrogen atom with a fluorine atom on the benzene ring of isophthaloyl dichloride has a profound impact on the molecule's reactivity and electronic properties. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which is a key determinant of the chemical behavior of this compound.

This inductive withdrawal of electron density from the aromatic ring has several consequences:

Increased Electrophilicity: The carbonyl carbons of both acyl chloride groups become more electron-deficient and therefore more electrophilic. This enhances their reactivity towards nucleophiles compared to the non-fluorinated isophthaloyl chloride. This is beneficial in polymerization reactions as it can lead to higher reaction rates and the formation of high molecular weight polymers under milder conditions.

Acidity of Ring Protons: The electron-withdrawing nature of the fluorine atom increases the acidity of the remaining aromatic protons.

Solubility: The introduction of fluorine atoms into polymer backbones can lead to enhanced solubility in organic solvents. researchgate.net This is a significant advantage in the processing and characterization of the resulting polymers.

Dielectric Properties: The incorporation of fluorinated groups into polymer structures can improve their electrical and dielectric performance, which is attributed to the low polarizability of the C-F bond. researchgate.net

While acyl fluorides are generally less reactive than acyl chlorides, the presence of a fluorine atom on the aromatic ring of an acyl chloride enhances its reactivity. researchgate.net The balance between stability and reactivity is a key feature of fluorinated acyl halides. kaust.edu.sa

The electronic effects of the fluorine substituent can be summarized as follows:

| Electronic Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bonds due to the high electronegativity of fluorine. | Increases the electrophilicity of the carbonyl carbons, enhancing reactivity towards nucleophiles. |

| Resonance Effect (+R/+M) | Donation of a lone pair of electrons from the fluorine atom to the aromatic pi-system. | Partially counteracts the inductive effect, but is generally weaker for halogens. |

Applications in Organic Synthesis and Advanced Materials

Intermediate in Complex Organic Molecule Synthesis

4-Fluorobenzene-1,3-dioyl dichloride serves as a significant intermediate in the creation of elaborate organic molecules. The two acyl chloride (-COCl) groups are highly electrophilic, meaning they readily react with nucleophiles—atoms or molecules that can donate an electron pair. This reactivity allows for participation in a variety of nucleophilic substitution reactions, which are fundamental for building larger, more complex molecular architectures. By reacting with different nucleophiles, chemists can introduce a wide range of functional groups, making it an essential building block for advanced organic synthesis.

Pharmaceutical and Agrochemical Precursor Development

The compound is a valuable precursor in the development of new pharmaceutical and agrochemical products. Its molecular framework can be modified to create a diverse library of derivative compounds that are then screened for biological activity.

One of the most critical roles of this compound is its ability to introduce a fluorine atom into potential drug molecules. The inclusion of fluorine in pharmaceuticals is a widely recognized strategy in medicinal chemistry to enhance a drug's efficacy and pharmacokinetic profile. Fluorine's high electronegativity and small size can lead to several beneficial changes, including:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic breakdown by enzymes in the body. This can increase the drug's half-life, allowing it to remain active for longer.

Improved Potency: Fluorine can alter the electronic properties of a molecule, which may lead to stronger binding interactions with its biological target (e.g., an enzyme or receptor).

Increased Bioavailability: Strategic placement of fluorine can modify a molecule's lipophilicity (its ability to dissolve in fats and oils), which can improve its absorption and distribution throughout the body.

Polymer Chemistry Applications

In the field of material science, this compound is primarily used as a monomer for creating high-performance polymers.

The compound is a key ingredient in the synthesis of various fluorinated polymers. Fluoropolymers are a class of plastics known for their exceptional resistance to heat, chemicals, and weathering. The incorporation of fluorine atoms into the polymer backbone, which this monomer facilitates, is instrumental in achieving these superior properties. researchgate.net Research has shown that fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific electrical properties compared to their non-fluorinated counterparts. researchgate.net

A notable application is in the synthesis of specialty polyether ketones (PEKs). These are high-performance thermoplastics valued for their high thermal stability and robust chemical resistance. In the production of these polymers, the acyl chloride groups of this compound react with other monomers to form the characteristic ketone linkages of the polymer chain. The presence of the fluorine atom on the benzene (B151609) ring enhances the final material's properties, leading to polymers with even greater stability and performance characteristics suitable for demanding industrial applications.

As a difunctional molecule, this compound acts as a monomer—a fundamental repeating unit—in polymerization reactions. Specifically, it is used in polycondensation processes. In this type of reaction, the two acyl chloride groups react with another difunctional monomer, such as a diamine or a diol. Each reaction forms a new chemical bond (an amide or ester linkage, respectively) and eliminates a small molecule (in this case, hydrogen chloride). This step-growth process is repeated thousands of times, linking the monomer units together to form long polymer chains. The precise structure of the resulting polymer and its properties are dictated by the choice of the comonomer used alongside this compound.

| Application Area | Specific Use | Resulting Product/Effect |

| Organic Synthesis | Intermediate | Complex organic molecules |

| Pharmaceuticals | Precursor | Fluorine-containing drug candidates |

| Agrochemicals | Precursor | Biologically active compounds |

| Polymer Chemistry | Monomer | Fluorinated polymers, Polyether ketones |

Spectroscopic Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of chemical compounds. Techniques such as FT-IR, NMR, and X-ray diffraction offer complementary information regarding functional groups, atomic connectivity, and three-dimensional arrangement in space.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Fluorobenzene-1,3-dioyl dichloride, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent feature in the spectrum is the intense absorption band associated with the carbonyl (C=O) stretching vibration of the two acyl chloride groups. This band is typically observed in the range of 1750-1815 cm⁻¹. The presence of two acyl chloride groups may lead to a split or broadened peak in this region. The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene (B151609) ring, which typically appear in the 1400-1600 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are expected to produce weak to medium bands above 3000 cm⁻¹. libretexts.org

Furthermore, the presence of the fluorine and chlorine substituents gives rise to characteristic absorption bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ range, while the C-Cl stretching vibration is found at lower wavenumbers, generally between 850-550 cm⁻¹. libretexts.orgspectroscopyonline.com

Table 1: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic C-H | 3000-3100 | Weak to Medium |

| C=O Stretch | Acyl Chloride (COCl) | 1750-1815 | Strong |

| C=C Stretch | Aromatic Ring | 1400-1600 | Medium |

| C-F Stretch | Fluoroaromatic | 1000-1300 | Strong |

| C-Cl Stretch | Acyl Chloride | 850-550 | Strong |

This table is based on typical ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide critical information about the electronic environment of each atom, confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three non-equivalent protons on the benzene ring. The electron-withdrawing nature of the two carbonyl chloride groups and the fluorine atom will cause these protons to be deshielded, shifting their signals downfield. The splitting pattern of these signals, governed by spin-spin coupling, would reveal their relative positions. The proton ortho to the fluorine atom would appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons would also exhibit splitting based on their coupling with neighboring protons.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Due to molecular symmetry, six distinct signals are expected for the eight carbon atoms. The carbons of the two carbonyl chloride groups are highly deshielded and would appear at the lowest field (typically 165-180 ppm). oregonstate.edu The aromatic carbons would resonate in the 110-170 ppm range. oregonstate.edu The carbon atom directly bonded to the fluorine atom (C4) would show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift would be significantly influenced by the high electronegativity of fluorine. The other aromatic carbons (C1, C2, C3, C5, C6) would also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, etc.), providing further structural confirmation.

¹⁹F NMR Spectroscopy The ¹⁹F NMR spectrum offers a direct probe of the fluorine environment. For this compound, a single signal is expected, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides insight into the electronic effects of the surrounding substituents. The signal would likely be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Table 2: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | H-2 | Downfield (Aromatic) | Doublet of doublets |

| ¹H | H-5 | Downfield (Aromatic) | Multiplet |

| ¹H | H-6 | Downfield (Aromatic) | Multiplet |

| ¹³C | C=O | 165 - 180 | Singlet |

| ¹³C | C-F | ~160-170 | Doublet (Large ¹JCF) |

| ¹³C | C-COCl | ~130-140 | Multiplet (C-F coupling) |

| ¹³C | C-H | 115 - 135 | Multiplet (C-F coupling) |

Note: This data is predicted based on established principles and data from analogous compounds. Experimental verification is required.

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. If a suitable crystal of this compound could be grown and analyzed, XRD would provide a wealth of structural information.

This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene ring and the geometry of the acyl chloride substituents. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as halogen bonding or π-stacking, which are influenced by the electron-rich and electron-deficient regions of the molecule. While no crystal structure for this compound is currently available in open-access crystallographic databases, analysis of related structures, such as substituted isophthalamides, demonstrates the power of XRD in elucidating detailed intermolecular hydrogen-bonding and ring-stacking interactions that govern the supramolecular architecture. researchgate.net

Advanced Spectroscopic Methods for Reactivity Monitoring

Beyond static structural analysis, spectroscopic techniques can be employed to monitor chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

In-situ Raman spectroscopy is a valuable process analytical technology (PAT) for real-time monitoring of chemical reactions. mdpi.com This technique is particularly well-suited for tracking reactions involving this compound, such as polycondensation reactions to form polyamides or polyesters. Raman spectroscopy relies on the inelastic scattering of light, and its high sensitivity to C=C, C=O, and other symmetric bonds makes it complementary to FT-IR. horiba.com

In a typical polymerization reaction, a Raman probe could be inserted directly into the reaction vessel to monitor the process without sample extraction. The disappearance of the characteristic Raman band for the acyl chloride's C=O group could be tracked over time, along with the simultaneous appearance of a new band corresponding to the newly formed amide or ester linkage. This allows for the real-time determination of reactant conversion and reaction endpoint. nih.govazom.com Because Raman scattering from water is very weak, the technique is especially useful for monitoring reactions in aqueous or emulsion systems where FT-IR analysis is challenging. horiba.com This capability enables precise control over the polymerization process, ensuring desired product properties. optosky.net

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provides a powerful framework for predicting and understanding the properties and reactivity of molecules, complementing experimental data. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be applied to this compound to gain deeper insights. emerginginvestigators.org

DFT calculations can predict the molecule's minimum energy conformation, providing optimized geometric parameters (bond lengths and angles) that can be compared with potential XRD data. Furthermore, these methods can calculate vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. Predicted NMR chemical shifts can also be calculated to support the interpretation of experimental spectra.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, stability, and reactivity of this compound. The presence of a fluorine atom and two carbonyl chloride groups on the benzene ring significantly influences the molecule's electronic properties. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbons.

DFT calculations allow for the determination of various electronic and reactivity descriptors. These parameters help in quantifying the chemical behavior of the molecule.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Ionization Potential (IP) | Data not available in search results | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (EA) | Data not available in search results | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | Data not available in search results | Tendency to attract electrons. |

| Chemical Hardness (η) | Data not available in search results | Resistance to change in electron distribution. |

| Chemical Softness (S) | Data not available in search results | Reciprocal of hardness; indicates polarizability. |

| Electrophilicity Index (ω) | Data not available in search results | A measure of the electrophilic character of a molecule. |

These theoretical calculations can predict the most likely sites for nucleophilic attack, which is crucial for understanding its polymerization reactions. The electron-withdrawing nature of the substituents is expected to make the carbonyl carbons highly susceptible to attack by nucleophiles.

Molecular Dynamics Simulations for Solvent Effects on Reaction Pathways

The environment in which a reaction occurs can significantly influence its outcome. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be employed to understand the effect of different solvents on its conformational dynamics and reaction pathways.

Solvent molecules can interact with the solute, stabilizing or destabilizing transition states, and thus altering reaction rates and mechanisms. For instance, in a polar solvent, the dipole moment of the solvent molecules can interact with the polar C-Cl and C=O bonds of this compound. MD simulations can model these interactions and provide a dynamic picture of the solvation shell around the molecule. This information is vital for selecting the appropriate solvent to optimize reaction conditions for processes such as polymerization.

While specific MD simulation studies on this compound were not found, this methodology would be invaluable in exploring how solvent choice influences the accessibility of the reactive acyl chloride groups to incoming monomers, thereby affecting the final polymer structure and properties.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the electron-withdrawing fluorine and carbonyl chloride groups are expected to lower the energy of both the HOMO and LUMO. The LUMO is likely to be localized on the carbonyl carbons, making them the primary sites for nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | Data not available in search results | Indicates the electron-donating ability. |

| LUMO Energy | Data not available in search results | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Data not available in search results | Relates to chemical reactivity and kinetic stability. |

Analysis of the FMOs provides a qualitative understanding of the molecule's reactivity and can be used to predict the regioselectivity and stereoselectivity of its reactions, which is fundamental for designing and controlling chemical syntheses involving this compound.

Emerging Research Frontiers and Future Perspectives

Development of Novel Derivatives and Analogues

The primary application of 4-Fluorobenzene-1,3-dioyl dichloride lies in its use as a monomer for the synthesis of high-performance polymers. The presence of the fluorine atom can impart desirable properties such as enhanced thermal stability, improved solubility, and modified electronic characteristics to the resulting polymers.

Fluorinated Aromatic Polyamides (Aramids): A significant area of research is the synthesis of novel fluorinated aramids through the polycondensation of this compound with various aromatic diamines. The fluorine substituent can disrupt chain packing and improve the solubility of these typically intractable polymers, facilitating their processing. sciencedaily.com These fluorinated aramids are candidates for applications requiring high thermal resistance and specific dielectric properties.

Poly(ether-amide)s and Poly(ester-amide)s: To further tailor the properties of polymers derived from this compound, researchers are exploring its incorporation into copolymers such as poly(ether-amide)s and poly(ester-amide)s. The inclusion of flexible ether or ester linkages can enhance the processability and modify the mechanical properties of the resulting materials. For instance, the reaction with diamines containing ether linkages can lead to polymers with lower glass transition temperatures and increased toughness. Similarly, the use of monomers with ester functionalities can introduce biodegradability or other specific functionalities. nih.govresearchgate.net

| Derivative Class | Monomer Examples | Potential Properties |

| Fluorinated Polyamides | Aromatic diamines (e.g., 4,4'-oxydianiline, m-phenylenediamine) | Enhanced solubility, thermal stability, specific dielectric properties |

| Poly(ether-amide)s | Diamines with ether linkages | Improved flexibility, lower glass transition temperature |

| Poly(ester-amide)s | Monomers with pre-existing ester groups or hydroxy-functionalized diamines | Tunable degradability, modified mechanical properties |

Exploration of New Catalytic Systems for Synthesis and Transformation

Advancements in catalytic systems are crucial for improving the efficiency, selectivity, and sustainability of processes involving this compound, from its synthesis to its subsequent transformations.

Catalytic Synthesis of the Monomer: The traditional synthesis of aromatic diacyl chlorides often involves harsh reagents like thionyl chloride or phosphorus pentachloride. Research is moving towards the development of catalytic methods for the conversion of 4-fluoroisophthalic acid to the corresponding diacyl chloride. One promising area is the use of organocatalysts, which can activate the carboxylic acid groups towards chlorination under milder conditions, potentially reducing waste and improving safety.

Phase-Transfer Catalysis: For the transformation of this compound, phase-transfer catalysis (PTC) offers a powerful tool. PTC can facilitate reactions between reactants in immiscible phases, for example, in the synthesis of derivatives where one reactant is soluble in an organic solvent and the other in an aqueous phase. ijirset.comcrdeepjournal.org This technique can enhance reaction rates and yields, and enable the use of a wider range of reaction partners under milder conditions. tandfonline.comnih.gov For instance, the synthesis of novel esters or amides from this compound with nucleophiles that have limited solubility in common organic solvents could be achieved more efficiently using PTC. ijirset.com

| Catalytic System | Application | Potential Advantages |

| Organocatalysis | Synthesis of this compound | Milder reaction conditions, reduced hazardous waste |

| Phase-Transfer Catalysis | Transformation of this compound | Increased reaction rates, broader substrate scope, use of aqueous phases |

| Transition Metal Catalysis | Cross-coupling reactions of derivatives | Formation of novel carbon-carbon and carbon-heteroatom bonds |

Integration in Multi-component Reactions and Cascade Processes

The high reactivity of the acyl chloride groups in this compound makes it a suitable candidate for use in multi-component reactions (MCRs) and cascade processes, which allow for the rapid assembly of complex molecular architectures from simple starting materials.

Multi-component Reactions: Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular diversity. wikipedia.orgnih.gov While direct participation of diacyl chlorides in these reactions is not typical, their conversion to other reactive intermediates could enable their use. For example, in-situ conversion of the diacyl chloride to a dicarboxylic acid could allow for its participation in a Ugi four-component reaction to produce complex polyamide structures in a single step. nih.govfrontiersin.org

Cascade Polymerization: The concept of cascade reactions can be extended to polymerization, where the monomer undergoes a series of transformations during the propagation step to form a complex repeating unit. nih.govrsc.org this compound could serve as a key building block in designing monomers for cascade polymerizations. For instance, a monomer could be designed where the reaction of one acyl chloride group initiates a cascade of intramolecular reactions, leading to the formation of a rigid, complex polymer backbone upon reaction of the second acyl chloride group. Research in this area is focused on developing novel cascade reactions for the synthesis of fluorinated polymers with unique architectures and properties. sciencedaily.com

Advanced Computational Methodologies for Predictive Design

Computational chemistry is becoming an indispensable tool for the predictive design of new materials, saving significant time and resources in the laboratory. For this compound, computational methods can be applied to predict the properties of its derivatives and guide synthetic efforts.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the reactivity of this compound and to model the polymerization process. By calculating transition states and reaction energies, researchers can gain insights into the mechanism of polymerization and predict how the fluorine substituent influences the properties of the resulting polymers.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for predicting the bulk properties of polymers. mdpi.com By simulating the behavior of polymer chains derived from this compound, researchers can predict properties such as glass transition temperature, mechanical strength, and solubility. This information is invaluable for the in silico design of high-performance polymers tailored for specific applications, such as gas separation membranes or advanced composites. mdpi.com

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Monomer reactivity, polymerization mechanisms | Reaction kinetics, electronic structure, spectroscopic properties |

| Molecular Dynamics (MD) | Bulk polymer properties | Glass transition temperature, mechanical moduli, solubility parameters, transport properties |

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For this compound, research is focused on developing more environmentally benign synthetic routes.

Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free methods for the chlorination of 4-fluoroisophthalic acid is a promising avenue. mdpi.com Mechanochemical methods, where the reaction is induced by mechanical force, could provide a solvent-free route to the diacyl chloride. rsc.org

Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. While the direct enzymatic synthesis of an acyl chloride is challenging, biocatalysis could be employed in the synthesis of the precursor, 4-fluoroisophthalic acid. For example, engineered microorganisms could be developed to produce this key intermediate from renewable feedstocks. Furthermore, enzymes like lipases and proteases are being explored for the synthesis of polyamides and polyesters, which could offer a greener route to polymers from this compound under milder conditions. researchgate.netnih.gov

Use of Bio-based Solvents: When solvents are necessary, the use of bio-derived and biodegradable solvents is a key aspect of sustainable chemistry. For reactions involving this compound, such as amide formation, the replacement of traditional polar aprotic solvents with greener alternatives is an active area of research.

| Sustainable Approach | Description | Potential Benefits |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using mechanochemistry or high temperatures. | Reduced solvent waste, simplified purification. mdpi.com |

| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. | High selectivity, mild reaction conditions, use of renewable feedstocks. researchgate.netnih.gov |

| Bio-based Solvents | Replacement of petroleum-derived solvents with those from renewable sources. | Reduced environmental impact, improved safety profile. |

常见问题

Q. How can interdisciplinary approaches enhance the application of this compound in drug discovery?

- Methodological Answer : Collaborate with pharmacologists to design fluorinated prodrugs with improved blood-brain barrier penetration. Use molecular docking (AutoDock Vina) to predict target binding. Validate in vitro cytotoxicity (MTT assays) and metabolic stability (microsomal incubation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。